2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid
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Overview
Description
2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid is a synthetic organic compound with the molecular formula C21H23NO4. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Alkylation: The protected amine is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Fmoc group can be removed using piperidine in an organic solvent such as dimethylformamide (DMF).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction will typically yield the free amine.
Scientific Research Applications
2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules. The Fmoc group is particularly useful for protecting amino groups during multi-step syntheses.
Biology: The compound can be used to study protein interactions and enzyme mechanisms, as it can be incorporated into peptide sequences.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide bond formation. The removal of the Fmoc group is typically achieved through base-catalyzed cleavage, which reveals the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (3S)-4-(4-Bromophenyl)-3-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)butanoic acid
- (2S)-6-Amino-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid
Uniqueness
2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid is unique due to its specific structure, which includes an ethyl group and a butanoic acid moiety. This structure provides distinct reactivity and properties compared to other Fmoc-protected compounds, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-ethyl-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-22(4-2,20(24)25)14-23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSQXJKPWGEBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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